molecular formula C7H7NO3 B3121104 5-Hydroxy-2-methylisonicotinic acid CAS No. 27951-89-9

5-Hydroxy-2-methylisonicotinic acid

Cat. No.: B3121104
CAS No.: 27951-89-9
M. Wt: 153.14 g/mol
InChI Key: PZFCGNPCQFHNCX-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylisonicotinic acid: is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methylisonicotinic acid typically involves the hydroxylation of 2-methylisonicotinic acid. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-methylisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 5-Keto-2-methylisonicotinic acid or 5-carboxy-2-methylisonicotinic acid.

    Reduction: 5-Amino-2-methylisonicotinic acid.

    Substitution: 5-Halo-2-methylisonicotinic acids.

Scientific Research Applications

Chemistry: 5-Hydroxy-2-methylisonicotinic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of quinazolines and hydrazones, which are important in medicinal chemistry .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways. It has shown promise in inhibiting certain bacterial enzymes, making it a candidate for antibacterial drug development .

Medicine: The compound’s derivatives are explored for their anti-inflammatory and antimicrobial properties. Research has indicated that it may be effective against certain strains of bacteria and fungi .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for creating stable and vibrant colors .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylisonicotinic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt metabolic pathways in bacteria, leading to their death . The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and specificity towards these enzymes .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-2-methylisonicotinic acid is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and binding properties. These functional groups allow it to participate in a wider range of chemical reactions and increase its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

5-hydroxy-2-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)3-8-4/h2-3,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFCGNPCQFHNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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